2,4-Dibromothiophene-3-carbaldehyde
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Overview
Description
2,4-Dibromothiophene-3-carbaldehyde is a chemical compound with the molecular formula C5H2Br2OS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of two bromine atoms at the 2 and 4 positions and an aldehyde group at the 3 position on the thiophene ring. This unique structure imparts specific chemical properties and reactivity to the compound, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromothiophene-3-carbaldehyde typically involves the bromination of thiophene derivatives followed by formylation. One common method includes the halogen dance reaction, where bromothiophenes undergo base-catalyzed isomerization to yield the desired dibrominated product . The reaction conditions often involve the use of lithium diisopropylamide (LDA) as a base in a non-aqueous medium .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and formylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and precise control of reaction parameters are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dibromothiophene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using mild reducing agents like sodium borohydride.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Organolithium or Grignard reagents in dry ether or tetrahydrofuran (THF).
Major Products:
Oxidation: 2,4-Dibromothiophene-3-carboxylic acid.
Reduction: 2,4-Dibromothiophene-3-methanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-Dibromothiophene-3-carbaldehyde is utilized in several scientific research fields:
Mechanism of Action
The mechanism by which 2,4-Dibromothiophene-3-carbaldehyde exerts its effects is primarily through its electrophilic aldehyde group and the electron-withdrawing bromine atoms. These functional groups facilitate various chemical transformations, including nucleophilic addition and substitution reactions. The compound’s reactivity is influenced by the stabilization of intermediates through resonance and inductive effects .
Comparison with Similar Compounds
- 3,4-Dibromothiophene-2-carboxaldehyde
- 2,5-Dibromothiophene-3-carboxaldehyde
- 4,5-Dibromothiophene-2-carboxaldehyde
Comparison: 2,4-Dibromothiophene-3-carbaldehyde is unique due to the specific positioning of the bromine atoms and the aldehyde group, which imparts distinct reactivity and chemical properties. Compared to its isomers, it may exhibit different reactivity patterns in substitution and addition reactions, making it suitable for specific synthetic applications .
Properties
Molecular Formula |
C5H2Br2OS |
---|---|
Molecular Weight |
269.94 g/mol |
IUPAC Name |
2,4-dibromothiophene-3-carbaldehyde |
InChI |
InChI=1S/C5H2Br2OS/c6-4-2-9-5(7)3(4)1-8/h1-2H |
InChI Key |
BTQVGQIIEPBOTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(S1)Br)C=O)Br |
Origin of Product |
United States |
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